1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-phenoxyethanone
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Overview
Description
1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-phenoxyethanone is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with dimethyl groups and an ether linkage to a piperidine ring, which is further connected to a phenoxyethanone moiety
Preparation Methods
The synthesis of 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-phenoxyethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,6-dimethylpyrimidine.
Ether Linkage Formation: The pyrimidine derivative is then reacted with a piperidine derivative under suitable conditions to form the ether linkage.
Phenoxyethanone Attachment: Finally, the phenoxyethanone moiety is introduced through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-phenoxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethanone moiety, where nucleophiles replace the phenoxy group under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-phenoxyethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in research to understand its effects on biological systems, including its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-phenoxyethanone can be compared with other similar compounds, such as:
Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents or linkages.
Piperidine Derivatives: Compounds featuring the piperidine ring with various functional groups attached.
Phenoxyethanone Derivatives: Compounds with the phenoxyethanone moiety but different heterocyclic components.
The uniqueness of this compound lies in its specific combination of these structural elements, which may confer distinct properties and applications.
Properties
IUPAC Name |
1-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-11-18(21-15(2)20-14)25-17-9-6-10-22(12-17)19(23)13-24-16-7-4-3-5-8-16/h3-5,7-8,11,17H,6,9-10,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNDHSWCDAVDKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)COC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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